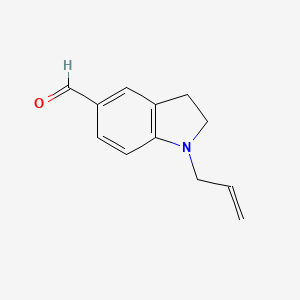
1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
1-Allylindoline-5-carbaldehyde, also known as 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1-Allylindoline-5-carbaldehyde may have multiple targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . It is likely that 1-Allylindoline-5-carbaldehyde interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, including 1-Allylindoline-5-carbaldehyde, are known to affect various biochemical pathways . These compounds are often synthesized from tryptophan via the shikimate pathway
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that 1-Allylindoline-5-carbaldehyde has similar effects.
Biologische Aktivität
1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The molecular formula of this compound is C12H13NO, with a molecular weight of 187.24 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with indole structures can inhibit various cancer cell lines by modulating specific signaling pathways. For instance, indole derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation, leading to increased cancer cell death .
Case Study: Mcl-1 Inhibition
A significant study demonstrated that structurally related indole derivatives could inhibit Mcl-1, a protein that plays a crucial role in cancer cell survival. The binding affinity of these compounds to Mcl-1 was found to be in the nanomolar range, indicating strong inhibitory potential. Although specific data on this compound's binding affinity to Mcl-1 is limited, its structural similarity suggests potential activity against this target .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The biological evaluation of various indole-based compounds has shown effectiveness against a range of pathogens. For example, studies have reported that certain indoles exhibit significant antibacterial and antifungal activities, potentially through mechanisms such as disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of indoles are another area of interest. Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that the compound may possess therapeutic potential for inflammatory diseases .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives like this compound. The presence of specific substituents on the indole ring can significantly influence its biological activity.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-4,8-9H,1,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCXYDJWJRLZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C1C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














